6-bromo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: is a synthetic organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a bromine atom at the 6th position, a phenyl-substituted oxadiazole ring at the 3rd position, and a chromenone core. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 6-bromo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically begins with the preparation of the chromenone core and the oxadiazole ring separately.
Formation of Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine hydrate with benzoic acid derivatives, followed by cyclization with phosphoryl chloride.
Coupling Reaction: The final step involves the coupling of the chromenone core with the oxadiazole ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, converting it into corresponding amines.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Fluorescent Probes: The compound’s chromenone core makes it suitable for use as a fluorescent probe in various chemical assays.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Biology:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine:
Anti-cancer Agents: Preliminary studies suggest that the compound may have anti-cancer properties, inducing apoptosis in cancer cells.
Anti-inflammatory Agents: It has potential as an anti-inflammatory agent, reducing inflammation in various biological models.
Industry:
Material Science: The compound can be used in the development of new materials with specific optical and electronic properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 6-bromo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, as an enzyme inhibitor, it can block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In the case of its anti-cancer properties, the compound may induce apoptosis through the activation of caspases and the mitochondrial pathway.
Vergleich Mit ähnlichen Verbindungen
- 2-bromo-5-phenyl-1,3,4-oxadiazole
- 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- 6-chloro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
Comparison:
- Structural Differences: The presence of different halogens (bromine, chlorine) and the position of substitution on the chromenone core can significantly affect the compound’s reactivity and properties.
- Reactivity: The bromine atom in 6-bromo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one makes it more reactive towards nucleophilic substitution compared to its chloro counterpart.
- Applications: While similar compounds may share some applications, the unique combination of the chromenone core and oxadiazole ring in this compound provides distinct advantages in specific applications, such as fluorescence and enzyme inhibition.
Eigenschaften
Molekularformel |
C17H9BrN2O3 |
---|---|
Molekulargewicht |
369.2 g/mol |
IUPAC-Name |
6-bromo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C17H9BrN2O3/c18-12-6-7-14-11(8-12)9-13(17(21)22-14)16-20-19-15(23-16)10-4-2-1-3-5-10/h1-9H |
InChI-Schlüssel |
KMSBNFNTWYZMMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.